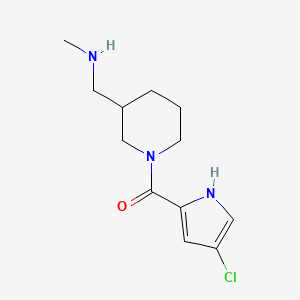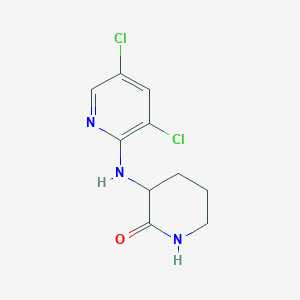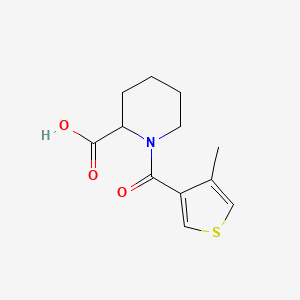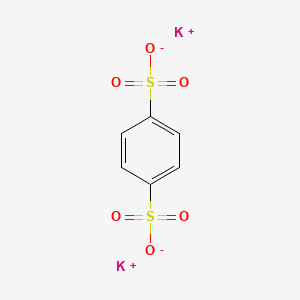
Dipotassium p-benzenedisulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium p-benzenedisulfonate can be synthesized through the sulfonation of benzene using chlorosulfonic acid, followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:
Sulfonation: Benzene reacts with chlorosulfonic acid (ClSO3H) to form benzene-1,4-disulfonic acid.
Neutralization: The resulting benzene-1,4-disulfonic acid is then neutralized with potassium hydroxide (KOH) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation and neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors and automated control systems, helps optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Dipotassium p-benzenedisulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonate salts.
Substitution: It can undergo electrophilic substitution reactions, where the sulfonate groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted benzene compounds .
Scientific Research Applications
Dipotassium p-benzenedisulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in biochemical assays and as a buffer in biological experiments.
Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Industry: It is utilized in the production of flame retardants, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of dipotassium p-benzenedisulfonate involves its ability to interact with various molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the solution. In flame retardant applications, it promotes the formation of a stable carbon layer, protecting the underlying material from combustion .
Comparison with Similar Compounds
Similar Compounds
- Potassium benzene-1,2-disulfonate
- Sodium benzene-1,3-disulfonate
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt
Uniqueness
Dipotassium p-benzenedisulfonate is unique due to its specific sulfonate group positioning on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it offers superior flame retardant properties and is more effective in certain biochemical applications .
Properties
Molecular Formula |
C6H4K2O6S2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
dipotassium;benzene-1,4-disulfonate |
InChI |
InChI=1S/C6H6O6S2.2K/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 |
InChI Key |
OUDPZXBEIAQXME-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


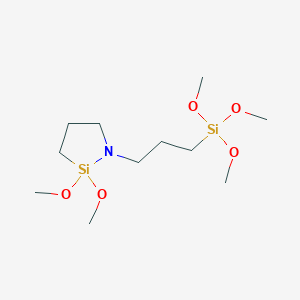
![9-Benzyl-5-[(furan-2-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14892277.png)
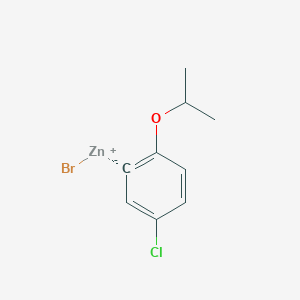
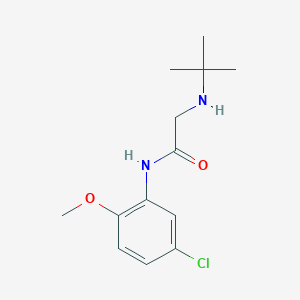

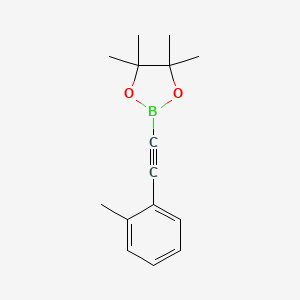
![(3R,3aR,6aS)-3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one](/img/structure/B14892309.png)
![3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B14892313.png)
![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B14892316.png)
![2-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14892318.png)
